4-Fluoro-1-methylpiperidin-3-amine
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Overview
Description
4-Fluoro-1-methylpiperidin-3-amine is a chemical compound with the molecular formula C6H13FN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methylpiperidin-3-amine typically involves the introduction of a fluorine atom and a methyl group onto the piperidine ring. One common method involves the fluorination of a piperidine derivative using a fluorinating agent such as Selectfluor®. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The purity and yield of the final product are critical factors in industrial production, and optimization of reaction parameters is essential to achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Fluoro-1-methylpiperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-1-methylpiperidin-4-amine
- 4-Fluoro-1-methylpiperidin-3-amine dihydrochloride
- 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride
Uniqueness
This compound is unique due to the specific positioning of the fluorine and methyl groups on the piperidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
4-Fluoro-1-methylpiperidin-3-amine (also known as (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a fluorine atom at the fourth position and a methyl group at the first position of the piperidine ring, with an amine group at the third position. Its molecular formula is C6H13FN2, and it has a molecular weight of approximately 132.18 g/mol.
Property | Value |
---|---|
Molecular Formula | C6H13FN2 |
Molecular Weight | 132.18g/mol |
Fluorine Position | 4th |
Methyl Group Position | 1st |
Amine Group Position | 3rd |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, which can modulate enzymatic activity and receptor signaling pathways. This modulation can lead to various physiological effects, making it a candidate for therapeutic applications in conditions like anxiety and depression.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits notable biological activity, particularly in the context of neurological disorders. It has been studied for its interactions with neurotransmitter systems, suggesting potential therapeutic effects:
- Neurological Disorders : The compound shows promise as a therapeutic agent for treating conditions such as depression and anxiety due to its ability to interact with neurotransmitter receptors.
- Enzyme Modulation : It may act as an agonist or antagonist at various enzyme sites, influencing metabolic pathways and signaling cascades.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Interaction with Receptors : Research has shown that this compound can modulate receptor activity, which is crucial for developing drugs targeting central nervous system disorders. Its unique structure allows for enhanced selectivity towards specific receptors.
- Synthesis and Optimization : Various synthesis methods have been developed to optimize the compound's properties for better bioavailability and efficacy in therapeutic applications. For instance, modifications in the piperidine ring have been explored to improve solubility and metabolic stability .
- Comparative Studies : Comparative analyses with similar compounds indicate that the specific arrangement of functional groups in this compound contributes to its distinct biological profile, differentiating it from other piperidine derivatives.
Summary of Key Findings
Properties
Molecular Formula |
C6H13FN2 |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
4-fluoro-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3 |
InChI Key |
HLQIJIWWHUNNMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)N)F |
Origin of Product |
United States |
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